N-[1-(2-hydroxyethyl)-6-oxopyridin-3-yl]-2,5-dimethylbenzenesulfonamide
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Overview
Description
N-[1-(2-hydroxyethyl)-6-oxopyridin-3-yl]-2,5-dimethylbenzenesulfonamide is a complex organic compound that features a pyridine ring substituted with a hydroxyethyl group and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-hydroxyethyl)-6-oxopyridin-3-yl]-2,5-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common route includes the alkylation of pyridine derivatives followed by sulfonamide formation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-hydroxyethyl)-6-oxopyridin-3-yl]-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ketone group in the pyridine ring can be reduced to form alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the ketone group can produce alcohols .
Scientific Research Applications
N-[1-(2-hydroxyethyl)-6-oxopyridin-3-yl]-2,5-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-[1-(2-hydroxyethyl)-6-oxopyridin-3-yl]-2,5-dimethylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets. The hydroxyethyl and sulfonamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives and sulfonamides, such as:
- N-(2-hydroxyethyl)pyridine
- 2,5-dimethylbenzenesulfonamide
- Pyridine-3-sulfonamide derivatives
Uniqueness
What sets N-[1-(2-hydroxyethyl)-6-oxopyridin-3-yl]-2,5-dimethylbenzenesulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-(2-hydroxyethyl)-6-oxopyridin-3-yl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-11-3-4-12(2)14(9-11)22(20,21)16-13-5-6-15(19)17(10-13)7-8-18/h3-6,9-10,16,18H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVDOIHKPHWRSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CN(C(=O)C=C2)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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